N,N-dimethyl-2-methylsulfonylbenzamide
Description
Properties
IUPAC Name |
N,N-dimethyl-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-11(2)10(12)8-6-4-5-7-9(8)15(3,13)14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLHBWDVKJNUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of 2-Methylsulfonylbenzoic Acid with Dimethylamine
A direct method involves coupling 2-methylsulfonylbenzoic acid with dimethylamine using carbodiimide-based coupling agents. This approach, adapted from analogous sulfonamide syntheses, employs N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by dimethylamine.
Procedure :
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Dissolve 2-methylsulfonylbenzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF).
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Add EDCI (1.2 equiv) and DMAP (0.1 equiv) under nitrogen atmosphere.
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Stir for 30 minutes at 0°C, then add dimethylamine (1.5 equiv) dropwise.
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Warm to room temperature and react for 12–18 hours.
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Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
Acid Chloride Intermediate Route
This two-step method converts 2-methylsulfonylbenzoic acid to its acid chloride before amidation. The approach mirrors classical benzamide syntheses, leveraging thionyl chloride (SOCl₂) for chlorination.
Procedure :
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Chlorination : Reflux 2-methylsulfonylbenzoic acid with excess SOCl₂ (3.0 equiv) for 4 hours. Remove excess SOCl₂ under vacuum.
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Amidation : Add the crude acid chloride to ice-cold dimethylamine (2.0 equiv) in THF. Stir for 2 hours, then extract with dichloromethane and purify via recrystallization.
Key Data :
Advanced Methodologies
Transition Metal-Catalyzed Coupling
Nickel-catalyzed protocols, such as those used for N-methylbenzamide, could be adapted for sulfonylated substrates. A nickel(II) acetate/phosphite system facilitates coupling between aryl halides and amides.
Procedure :
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Combine 2-bromophenyl methyl sulfone (1.0 equiv), N,N-dimethylformamide (3.0 equiv), Ni(OAc)₂·4H₂O (0.01 equiv), and NaOMe (2.0 equiv) in toluene.
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Heat at 110°C for 10 hours.
Key Data :
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Industrial synthesis prioritizes low-cost reagents and minimal purification. Thionyl chloride is preferred over coupling agents for acid activation due to its scalability and ease of removal.
Waste Management
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SOCl₂ generates HCl and SO₂, requiring scrubbers.
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Column chromatography is replaced with crystallization for bulk production.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
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GC-MS (EI+) : m/z [M]⁺ calcd for C₁₀H₁₃NO₃S: 227.06; found: 227.07.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-methylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-2-methylsulfonylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups or to study reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or to study protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-methylsulfonylbenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N,N-dimethyl-2-methylsulfonylbenzamide with structurally related compounds from the evidence, focusing on molecular features and substituent effects:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Impact |
|---|---|---|---|---|
| This compound | C₁₀H₁₃NO₃S | 227.28 | 2-methylsulfonyl, N,N-dimethyl | Electron-withdrawing, lipophilic |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₃H₁₉NO₂ | 221.29 | 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) | Hydrogen bonding via hydroxyl group |
| 2-[Methyl(methylsulfonyl)amino]-N-(2-naphthyl)benzamide | C₁₉H₁₈N₂O₃S | 354.42 | Methylsulfonylamino, N-2-naphthyl | Extended aromatic system, bulky |
| N-Ethyl-2-nitrobenzenesulfonamide | C₈H₁₀N₂O₄S | 230.24 | 2-nitro, N-ethyl | Strong electron-withdrawing nitro group |
| N-(2,4-Dimethylphenyl)-2-nitrobenzamide | C₁₅H₁₄N₂O₃ | 270.28 | 2-nitro, N-(2,4-dimethylphenyl) | Steric hindrance from dimethyl groups |
Key Observations:
Electron Effects: The methylsulfonyl group in the target compound is moderately electron-withdrawing, comparable to the nitro group in N-ethyl-2-nitrobenzenesulfonamide but less potent than a nitro substituent .
Steric and Aromatic Considerations: Bulky substituents, such as the naphthyl group in 2-[methyl(methylsulfonyl)amino]-N-(2-naphthyl)benzamide, may hinder reactivity in catalytic reactions compared to the simpler benzene ring in the target compound . Ortho-substituted sulfonyl or nitro groups (e.g., in N-ethyl-2-nitrobenzenesulfonamide) can induce steric strain, affecting conformational flexibility .
Q & A
Q. What are the key considerations for optimizing the synthesis of N,N-dimethyl-2-methylsulfonylbenzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonation and amidation. Critical parameters include:
- Reagent Selection : Use methylsulfonyl chloride for sulfonation and dimethylamine for amidation to ensure regioselectivity at the 2-position of the benzamide core .
- Solvent and Temperature : Dichloromethane or dimethylformamide (DMF) under reflux (40–60°C) improves solubility and reaction rates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methylsulfonyl at C2, dimethylamide at N). Key signals: δ 3.1 ppm (SO₂CH₃) and δ 2.9 ppm (N(CH₃)₂) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₃NO₃S⁺ requires m/z 228.0695) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. IC₅₀ values <50 µg/mL suggest potency .
- Cancer Cell Lines : MTT assays on HeLa or MCF-7 cells, comparing viability reduction to controls. Dose-response curves (1–100 µM) identify cytotoxic thresholds .
- Enzyme Inhibition : Test inhibition of COX-2 or kinases via fluorometric assays. Pre-incubate compound with enzyme and monitor substrate conversion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with halogens (F, Cl) at C4/C5 or bulky groups (e.g., thiophene) on the benzamide. Compare IC₅₀ values in cytotoxicity assays .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or DNA gyrase. Validate with SPR or ITC for binding kinetics .
- Pharmacophore Mapping : Identify critical moieties (e.g., methylsulfonyl for H-bonding) using Schrödinger’s Phase .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent cell lines (ATCC-verified), serum concentration (e.g., 10% FBS), and incubation time (48–72 hrs) .
- Validate Purity : Use HPLC (C18 column, acetonitrile/water) to confirm >98% purity. Impurities like unreacted sulfonyl chloride may skew results .
- Meta-Analysis : Compare data across studies using tools like RevMan, adjusting for variables (e.g., solvent: DMSO vs. saline) .
Q. What computational strategies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 (PDB ID: 5KIR) over 100 ns using GROMACS. Analyze RMSD and binding free energy (MM-PBSA) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at the sulfonyl-enzyme interface with Gaussian09 .
- Machine Learning : Train models (e.g., Random Forest) on ChEMBL data to predict off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
